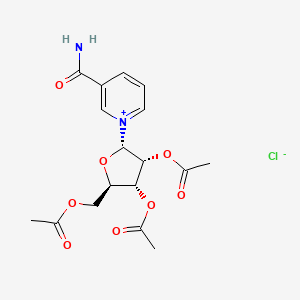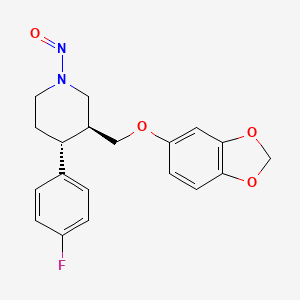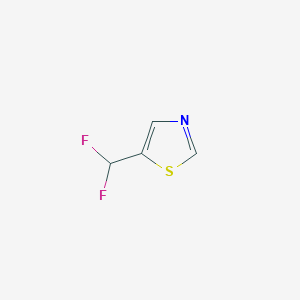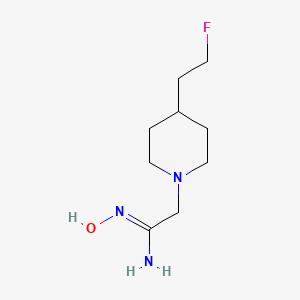
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is a derivative of nicotinamide riboside, a form of vitamin B3It is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride typically involves the acetylation of nicotinamide riboside. The process begins with the protection of the hydroxyl groups of nicotinamide riboside using acetyl groups. This is followed by the chlorination of the ribose moiety to introduce the chloride ion .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. One such method includes the use of acetone as a solvent for the chlorination of 1,2,3,5-tetra-O-acyl-D-ribofuranose, followed by coupling with nicotinamide . This method is cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like hydroxide or amine, often in aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+) analogs.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders and age-related diseases by replenishing NAD+ levels.
Industry: Utilized in the production of dietary supplements and nutraceuticals.
Mécanisme D'action
The compound exerts its effects primarily by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial cofactor in redox reactions, playing a vital role in cellular metabolism, DNA repair, and signaling pathways. The compound is converted into NAD+ through a series of enzymatic reactions, thereby replenishing NAD+ levels in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide Riboside Chloride: Another derivative of nicotinamide riboside, used as a dietary supplement.
Nicotinamide Mononucleotide (NMN): A precursor to NAD+, similar in function but different in structure.
Nicotinic Acid: A form of vitamin B3, used to restore NAD+ levels but with different metabolic pathways.
Uniqueness
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other nicotinamide riboside derivatives. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H21ClN2O8 |
|---|---|
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(3-carbamoylpyridin-1-ium-1-yl)oxolan-2-yl]methyl acetate;chloride |
InChI |
InChI=1S/C17H20N2O8.ClH/c1-9(20)24-8-13-14(25-10(2)21)15(26-11(3)22)17(27-13)19-6-4-5-12(7-19)16(18)23;/h4-7,13-15,17H,8H2,1-3H3,(H-,18,23);1H/t13-,14-,15-,17+;/m1./s1 |
Clé InChI |
ZGVWQOFMCJVXOV-PDINMNNVSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)



![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)

